(3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a tetrazole group, a phenyl group, a piperidine group, and a pyrimidine group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of a tetrazole group with a phenyl group, followed by the reaction with a piperidine group and a pyrimidine group .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic techniques . The compound likely crystallizes in a specific space group .Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions . For example, it may exhibit cytotoxic activities against certain cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various analytical techniques . For example, the compound likely has specific infrared absorption bands, mass spectrometry peaks, and nuclear magnetic resonance signals .Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanistic Studies
- The synthesis and applications of nitrogen-containing heterocyclic compounds have been extensively studied, highlighting their potential in various fields of chemistry and biology. For example, Sako et al. (2000) described the synthesis of nitrogen-enriched compounds and their thermal reactions, which could be relevant to understanding the synthesis and reactivity of the queried compound (Sako, Yaekura, Oda, & Hirota, 2000).
Structural and Spectroscopic Analysis
- Karthik et al. (2021) performed structural, thermal, and spectroscopic studies on a compound with a piperidine ring, highlighting the importance of such analyses in determining the properties and potential applications of these molecules (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).
Antimicrobial and Antimycobacterial Activities
- Research into the antimicrobial and antimycobacterial activities of pyrimidine derivatives is ongoing. For instance, Sidhaye et al. (2011) explored the antimycobacterial activity of nicotinic acid hydrazide derivatives, suggesting a potential area of application for compounds with a pyrimidine moiety (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
Optical and Material Applications
- Volpi et al. (2017) discussed the synthesis of imidazo[1,5-a]pyridine derivatives, focusing on their optical properties and potential as low-cost emitters for material science applications. This research points to the versatility of pyrimidine and piperidine derivatives in developing new materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The presence of a tetrazole group in its structure suggests it may act as a bioisostere for carboxylic acid groups, potentially enhancing binding affinity and metabolic stability .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of a tetrazole group may enhance its metabolic stability, while the presence of a dimethylpyrimidinyl group may influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Based on its structural features, it may have potential therapeutic effects in various disease states, including viral infections, inflammation, and cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the tetrazole group in its structure is stable under both acidic and basic conditions, suggesting that the compound may be stable in various physiological environments .
Biochemische Analyse
Biochemical Properties
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been found to interact with xanthine oxidase (XO), a key enzyme involved in purine metabolism . The tetrazole group of the compound targets a subpocket of the XO active site, contributing to its inhibitory potency against XO .
Cellular Effects
In cellular contexts, this compound has been shown to exhibit cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . This suggests that the compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, the compound acts as a mixed-type inhibitor for xanthine oxidase, with the tetrazole moiety occupying a subpocket in the XO active site .
Dosage Effects in Animal Models
In animal models, the compound this compound has been shown to effectively reduce serum uric acid levels at an oral dose of 5 mg/kg
Metabolic Pathways
Given its interaction with xanthine oxidase, it may be involved in the metabolic pathways related to purine metabolism .
Eigenschaften
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-13-9-18(22-14(2)21-13)28-17-7-4-8-25(11-17)19(27)15-5-3-6-16(10-15)26-12-20-23-24-26/h3,5-6,9-10,12,17H,4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXPYEVXIUOPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.